Diisononyl adipate

Description

Properties

IUPAC Name |

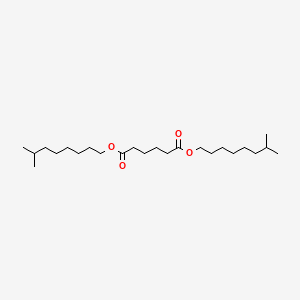

bis(7-methyloctyl) hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O4/c1-21(2)15-9-5-7-13-19-27-23(25)17-11-12-18-24(26)28-20-14-8-6-10-16-22(3)4/h21-22H,5-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYWLCKHHUFBVGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCOC(=O)CCCCC(=O)OCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O4 | |

| Record name | DIISONONYL ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00860489 | |

| Record name | Bis(7-methyloctyl) adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diisononyl adipate is a colorless liquid. (USCG, 1999), Liquid; Pellets or Large Crystals | |

| Record name | DIISONONYL ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexanedioic acid, 1,6-diisononyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

33703-08-1, 928716-02-3 | |

| Record name | DIISONONYL ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diisononyl adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033703081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, 1,6-diisononyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(7-methyloctyl) adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisononyl adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISONONYL ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BMQ5JF4857 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Engineering

Conventional Esterification Processes

The industrial production of diisononyl adipate (B1204190) predominantly relies on the direct esterification of adipic acid with isononyl alcohol. This process is a reversible condensation reaction that requires catalytic intervention and specific reaction conditions to drive the equilibrium towards the formation of the desired diester.

Adipic Acid and Isononyl Alcohol Reactants

The fundamental building blocks for diisononyl adipate are adipic acid, a C6 dicarboxylic acid, and isononyl alcohol, a branched nine-carbon alcohol. The isononyl alcohol used is typically a complex mixture of isomers, which results in the final product, this compound, also being a mixture of isomeric compounds. This isomeric complexity is generally considered negligible for its primary industrial applications.

Catalytic Systems in Esterification

The esterification of adipic acid with isononyl alcohol is a slow reaction that necessitates the use of a catalyst to achieve commercially viable reaction rates. A variety of catalysts can be employed, with organometallic compounds, particularly those based on titanium, being prominent. For instance, isopropyl titanate is an effective catalyst for this reaction. Other non-acidic catalysts are also utilized in the synthesis of similar esters, such as diisononyl phthalate (B1215562), indicating their potential applicability in DINA production. The choice of catalyst is critical as it influences reaction kinetics and can impact the final product's purity and color.

A Chinese patent describes a method for preparing this compound using isopropyl titanate as the catalyst. nih.gov While specific operational details can vary, the use of such catalysts is a cornerstone of conventional DINA synthesis.

Reaction Condition Optimization (Temperature, Molar Ratio, Reflux)

To maximize the yield and purity of this compound, optimization of reaction conditions is essential. Key parameters include temperature, the molar ratio of reactants, and the removal of water, often achieved through reflux.

The reaction is typically conducted at elevated temperatures, for example, in the range of 190 to 220 degrees Celsius. nih.gov Maintaining a specific temperature profile is crucial for ensuring a high reaction rate without causing thermal degradation of the reactants or products.

The molar ratio of isononyl alcohol to adipic acid is another critical factor. An excess of the alcohol is generally used to shift the reaction equilibrium towards the product side. A molar ratio of isononyl alcohol to adipic acid in the range of 2.2:1 to 2.6:1 has been reported to be effective. nih.gov

The removal of water, a byproduct of the esterification, is imperative to drive the reaction to completion. This is often accomplished by refluxing the reaction mixture, where the water is distilled off, sometimes with the aid of an azeotropic solvent. The reaction progress is monitored, and the process is typically halted when the acid value of the mixture drops below a predetermined threshold, such as 0.3 mg/g, indicating a high degree of conversion. nih.gov

Purification and Isolation Techniques

Following the esterification reaction, the crude this compound must be purified to remove unreacted starting materials, the catalyst, and any byproducts. The purification process is a multi-step procedure that typically involves neutralization, washing, and distillation.

Initially, any remaining acidic catalyst and unreacted adipic acid are neutralized. This is commonly achieved by washing the crude ester with a basic solution, such as an aqueous solution of sodium hydroxide (B78521) or sodium carbonate. gea.com This step is followed by one or more water washes to remove the resulting salts and any residual base.

After washing, the excess isononyl alcohol is removed. This is often accomplished through steam stripping or vacuum distillation. nih.gov For instance, a process of depressurizing the system to facilitate dealcoholysis is a documented step in the purification of DINA. nih.gov

Finally, to achieve a high-purity product, the this compound may undergo a final vacuum distillation. This step separates the desired ester from any remaining higher-boiling impurities. The use of adsorbents, such as activated carbon or specific clays (B1170129), can also be employed to improve the color and odor of the final product. nih.govoptimachem.com

Advanced and Sustainable Synthesis Approaches

In response to a growing demand for greener chemical processes, alternative synthetic routes to this compound are being explored. A significant area of development is the use of biocatalysis.

Enzyme-Catalyzed Esterification (Biocatalysis)

Enzyme-catalyzed esterification presents a more sustainable alternative to conventional methods. This approach utilizes lipases, which are enzymes that can catalyze the esterification reaction under milder conditions, often in a solvent-free system.

A study has demonstrated the successful synthesis of this compound from adipic acid and isononyl alcohol using an immobilized lipase (B570770) from Thermomyces lanuginosus. nih.gov The immobilization of the enzyme on a carrier, such as Lewatit VP OC 1600, allows for easy separation from the reaction mixture and potential for reuse, enhancing the economic viability of the process. nih.gov

The optimization of reaction parameters is also crucial for enzymatic synthesis. In the aforementioned study, the optimal conditions were determined to be a temperature of 50°C, a molar ratio of adipic acid to isononyl alcohol of 1:3, and an enzyme loading of 10% by weight of the total substrates. nih.gov A key factor in achieving a high conversion rate (100% within 6 hours) was the application of a vacuum (13.3 kPa) to remove the water produced during the reaction. nih.gov This biocatalytic method avoids the high temperatures and potentially harsh catalysts associated with conventional processes.

Below is a data table summarizing the optimized conditions for the enzyme-catalyzed synthesis of this compound.

| Parameter | Optimal Value |

| Temperature | 50 °C |

| Molar Ratio (Adipic Acid:Isononyl Alcohol) | 1:3 |

| Enzyme Loading | 10% (based on total substrate weight) |

| Vacuum | 13.3 kPa |

| Reaction Time for 100% Conversion | 6 hours |

| Enzyme Source | Immobilized Eversa lipase from Thermomyces lanuginosus |

| Data from a study on the preparation of this compound in a solvent-free system via immobilized lipase-catalyzed esterification. nih.gov |

Immobilized Lipase Systems (e.g., Thermomyces lanuginosus lipase)

The use of immobilized enzymes is central to the biocatalytic synthesis of DINA. Lipases (triacylglycerol ester hydrolases, EC 3.1.1.3) are particularly effective as they can catalyze esterification in environments with low water content. mdpi.comrsc.org Immobilization offers several advantages typical of heterogeneous catalysis, including straightforward separation of the catalyst from the reaction medium and the potential for enzyme reuse over multiple cycles. ulpgc.es

In the synthesis of DINA from adipic acid and isononyl alcohol, liquid Eversa lipase from Thermomyces lanuginosus immobilized on a Lewatit VP OC 1600 carrier has been shown to be highly effective. ewha.ac.krnih.gov Thermomyces lanuginosus lipase (TLL) and its genetically modified variants, such as Eversa Transform, are noted for their thermal stability. mdpi.comua.es The immobilization process, when properly designed, can enhance the enzyme's operational stability, facilitating its recovery and reusability. mdpi.com These enzymes are capable of catalyzing esterification reactions to produce DINA with high efficiency. ewha.ac.krnih.gov

Solvent-Free Reaction Environments

Conducting the synthesis of DINA in a solvent-free system (SFS) offers substantial economic and environmental benefits. rsc.orgresearchgate.net This approach eliminates the need for organic solvents, which in turn cuts down on raw material costs and removes the energy-intensive step of solvent recovery and purification. ulpgc.es In such a system, the reactants themselves—adipic acid and isononyl alcohol—serve as the reaction medium. researchgate.net

However, operating without solvents introduces specific challenges. The molar ratio of the substrates becomes a critical parameter, as it dictates the polarity, mutual solubility of components, and water activity of the reaction environment. rsc.orgresearchgate.net These factors directly influence the performance of the immobilized lipase. rsc.orgresearchgate.net While solvent-free synthesis can be limited by high viscosity in some polyesterification reactions, it has been successfully applied to DINA synthesis, achieving high conversion rates. ewha.ac.krchemrxiv.org The optimization of solvent-free esterifications aims to achieve high conversion while minimizing the use of excess reagents and energy. rsc.org

Process Intensification Strategies (e.g., Vacuum Application)

Process intensification involves designing innovative equipment and techniques to improve manufacturing processes. In the enzymatic synthesis of DINA, a key strategy is the removal of water, which is a byproduct of the esterification reaction. According to Le Chatelier's principle, removing a product shifts the reaction equilibrium towards further product formation.

The application of a vacuum has been identified as a crucial process intensification strategy to achieve complete conversion in the synthesis of DINA. ewha.ac.krnih.gov By operating the reaction under reduced pressure (e.g., 13.3 kPa), water is continuously removed from the system, driving the esterification of adipic acid and isononyl alcohol to completion. ewha.ac.krnih.gov This method has been shown to be instrumental in reaching 100% conversion in a solvent-free, lipase-catalyzed system. ewha.ac.krnih.gov Other intensification strategies in esterification can include the use of dehydrating agents like molecular sieves, though vacuum application is highly effective for DINA. mdpi.com

Comparative Analysis of Synthesis Routes

The evaluation of different synthesis routes for this compound hinges on metrics of efficiency and the practicalities of industrial-scale production. The enzymatic route, particularly when optimized, presents a compelling alternative to traditional chemical methods.

Efficiency and Conversion Metrics

The efficiency of DINA synthesis is measured by reaction rate and conversion percentage. In the enzymatic synthesis using immobilized Thermomyces lanuginosus lipase in a solvent-free system, a 100% conversion of adipic acid to this compound was achieved within 6 hours. ewha.ac.krnih.gov This high level of efficiency was obtained under a specific set of optimized conditions. ewha.ac.krnih.gov

The key parameters influencing this high conversion rate include temperature, the molar ratio of the substrates, the initial water activity of the enzyme, enzyme loading, and the application of a vacuum. ewha.ac.kr The molar ratio of adipic acid to isononyl alcohol was found to be optimal at 1:3. nih.gov The interplay of these variables is crucial; for instance, the application of a vacuum was a decisive factor in reaching full conversion. ewha.ac.kr

Below is a table summarizing the optimal reaction conditions for achieving 100% conversion in the enzymatic synthesis of DINA.

Table 1: Optimal Conditions for DINA Synthesis via Immobilized Lipase

| Parameter | Optimal Value | Citation |

|---|---|---|

| Temperature | 50 °C | ewha.ac.kr, nih.gov |

| Substrate Molar Ratio (Adipic Acid:Isononyl Alcohol) | 1:3 | ewha.ac.kr, nih.gov |

| Enzyme Water Activity (a_w) | 0.75 | ewha.ac.kr, nih.gov |

| Vacuum Pressure | 13.3 kPa | ewha.ac.kr, nih.gov |

| Enzyme Loading (by weight of total substrate) | 10% | ewha.ac.kr, nih.gov |

Process Scalability Considerations

Scaling up the synthesis of DINA from the laboratory to an industrial scale requires careful consideration of several factors. While enzymatic, solvent-free synthesis is advantageous, its transition to large-scale production is challenging. researchgate.net The variation of the molar ratio of reactants and the biocatalyst loading, which are determined during lab-scale optimization, will significantly affect the thermodynamics and kinetics of the synthesis on a larger scale. rsc.orgresearchgate.net

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Adipic acid |

| Isononyl alcohol |

Polymer Science and Material Compatibility Research

Fundamental Plasticizing Mechanisms in Polymer Matrices

The efficacy of a plasticizer is determined by its ability to integrate into a polymer matrix and alter its physical properties. A reduction in the glass transition temperature of a polymer upon the introduction of a plasticizer is a primary criterion for evaluating its plasticizing effect. mdpi.com This change expands the temperature range in which the polymer exhibits a highly elastic state and lowers the viscosity of polymer melts, which simplifies processing. mdpi.com

The fundamental mechanism of plasticization involves the insertion of plasticizer molecules between the long chains of a polymer. Adipate (B1204190) plasticizers like DINA are not chemically bonded to the polymer matrix. mdpi.com Instead, their molecules physically separate the polymer chains. The long alkyl group of the adipate substituent effectively shields the long chains of PVC from their mutual attraction, disrupting the intermolecular forces (like van der Waals forces) that hold the chains rigidly together. mdpi.com This separation increases the free volume within the polymer structure. By overcoming these forces, the plasticizer molecules facilitate the movement of the polymer chains relative to one another.

Diisononyl adipate's solubility parameter is 36.4, which is within the requested range for polyvinyl chloride resin, indicating good compatibility. google.com This compatibility allows it to be readily absorbed by and integrated into the polymer matrix. google.com

By interrupting the polymer chain-to-chain interactions, this compound imparts significant flexibility. penpet.comchemceed.com This is particularly evident in its ability to confer excellent low-temperature flexibility, a key benefit that makes it a preferred plasticizer in many formulations. univarsolutions.comcpsc.gov The introduction of DINA lowers the polymer's glass transition temperature, the point at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. mdpi.com This allows products to remain flexible and resist cracking in cold environments. chemceed.com

The presence of DINA also enhances the workability and processing of polymer resins. jinbonchem.com For instance, when used with high molecular weight plasticizers, it can reduce their viscosity, which improves the processing fluidity of the polymer elastomer. google.com This improvement in flow properties is beneficial in various manufacturing processes, including those for plastic sol-gel and ink. jinbonchem.com

Integration into Polymer Systems

This compound is valued for its high compatibility with a range of polymers and other additives. univarsolutions.comtnjchem.com It is a clear, colorless liquid that is soluble in common organic solvents and is miscible with all monomeric plasticizers commonly used in PVC. univarsolutions.comthegoodscentscompany.comperflavory.com

This compound is of great industrial importance as a plasticizer for polyvinyl chloride (PVC). penpet.com It is highly compatible with PVC resin and is often used in conjunction with other plasticizers. google.comtnjchem.com While it can be used as a primary plasticizer, it is more typically blended with general-purpose phthalates to enhance low-temperature properties. thegoodscentscompany.com The chemical structure of DINA allows for the production of plasticized PVC products with exceptionally good performance at low temperatures. thegoodscentscompany.comperflavory.com Furthermore, PVC plasticized with DINA exhibits significantly lower volatility compared to PVC plasticized with other adipates like dioctyl adipate (DOA). thegoodscentscompany.comperflavory.com It can be combined with other plasticizers, such as epoxidized soybean oil and polypropylene (B1209903) glycol adipate, to improve the processing characteristics of PVC elastomers. google.com

Beyond PVC, this compound is effective in several other polymeric systems. chemceed.comunivarsolutions.com It is utilized as a plasticizer in nitrocellulose and rubber-based polymers. chemceed.comunivarsolutions.comspecialchem.com Specifically, in nitrile rubber and chloroprene (B89495) rubber products, DINA is added to improve the processing performance of the rubber and to enhance the low-temperature elasticity of the final products, such as seals and oil-resistant rubber components. jinbonchem.com It can also be used in small amounts in coatings and adhesives to adjust the flexibility and low-temperature stability of the system, making it suitable for products intended for outdoor or low-temperature environments. jinbonchem.com

Performance Characteristics in Material Applications

This compound imparts several desirable performance characteristics to the materials in which it is used. Its primary benefit is providing excellent low-temperature flexibility. chemceed.comunivarsolutions.com It also demonstrates low volatility, good stability to heat, and favorable electrical properties. chemceed.comunivarsolutions.comspecialchem.com Materials plasticized with DINA show good impact resistance and resistance to weathering. chemceed.comspecialchem.com Additionally, it helps prevent discoloration from heat and ultraviolet (UV) light, which is particularly advantageous in applications like clear films for food packaging. chemceed.comspecialchem.com

Interactive Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C24H46O4 | chemceed.comtnjchem.com |

| Appearance | Clear, colorless, oily liquid | penpet.comchemceed.comunivarsolutions.com |

| Density | 0.92 g/cm³ @ 20 °C | univarsolutions.com |

| Freezing Point | -60 °C to -65 °C | penpet.comunivarsolutions.com |

| Flash Point | 228 °C - 232 °C | univarsolutions.comjinbonchem.com |

| Boiling Point | 233 °C | jinbonchem.com |

| Water Solubility | Practically insoluble / 3.2 µg/L at 22°C | penpet.comjinbonchem.comthegoodscentscompany.com |

| Organic Solvent Solubility | Readily soluble | penpet.comunivarsolutions.comtnjchem.com |

Table 2: Performance Enhancements by this compound in Polymers

| Performance Characteristic | Polymer System(s) | Description | Source |

| Low-Temperature Flexibility | PVC, Rubbers | Imparts excellent flexibility and prevents cracking in cold conditions. | chemceed.comunivarsolutions.comjinbonchem.com |

| Low Volatility | PVC | Has lower volatility compared to other plasticizers like DOA, increasing product longevity. | univarsolutions.comthegoodscentscompany.com |

| Improved Workability | PVC, Rubbers | Reduces viscosity and improves processing fluidity, especially when blended. | google.comjinbonchem.com |

| Heat & UV Stability | PVC | Resists discoloration from heat and UV light. | chemceed.comspecialchem.com |

| Electrical Properties | General Polymeric Systems | Provides good electrical insulation properties. | chemceed.comspecialchem.com |

| Impact Resistance | General Polymeric Systems | Enhances the material's ability to withstand sudden forces. | chemceed.comspecialchem.com |

Low-Temperature Performance Studies

This compound is particularly valued for its ability to impart excellent low-temperature flexibility to polymeric materials. univarsolutions.comspecialchem.com It is a nearly colorless, clear, and practically anhydrous liquid with a very faint odor. thegoodscentscompany.com

Key physical and chemical properties of DINA that contribute to its low-temperature performance include:

Freezing Point: DINA has a very low freezing point of -65°C, allowing materials plasticized with it to remain flexible at extremely low temperatures. penpet.com

Miscibility: It is miscible and compatible with a wide range of monomeric plasticizers commonly used in Polyvinyl chloride (PVC). univarsolutions.comthegoodscentscompany.com This compatibility allows for the creation of blended plasticizer systems to achieve specific performance characteristics. thegoodscentscompany.com

Solubility: DINA is soluble in common organic solvents but has very low solubility in water. thegoodscentscompany.com

Due to these properties, DINA is a preferred plasticizer for applications demanding high performance in cold environments. thegoodscentscompany.com It is frequently used in combination with phthalates and polymeric plasticizers to produce PVC products with exceptional low-temperature properties. thegoodscentscompany.com

Volatility Research in Polymer Systems

The low volatility of this compound is a significant advantage in its application as a plasticizer. univarsolutions.com This property ensures the long-term stability and performance of the plasticized polymer by minimizing the loss of the plasticizer over time.

Key volatility-related properties of DINA include:

Flash Point: 228 °C (442 °F) as determined by the Pensky-Martens closed cup method. univarsolutions.com

Auto Ignition Temperature: > 370 °C (> 698 °F). univarsolutions.com

Evaporation Rate: < 0.01. univarsolutions.com

Compared to other adipate plasticizers like di(2-ethylhexyl) adipate (DEHA), PVC plasticized with DINA exhibits significantly lower volatility. thegoodscentscompany.com This characteristic is crucial for applications where the material is exposed to elevated temperatures or long service life is required. specialchem.com

Migration Phenomena in Polymeric Materials

The migration of plasticizers from polymeric materials is a critical area of study, as it can affect the material's properties and lead to the transfer of substances to contacting media. miljodirektoratet.no

Research on Migration Patterns

The migration of additives like this compound from plastics is a complex process influenced by several factors, including the type of polymer, the nature of the contacting substance (e.g., food, saliva), temperature, and contact time. miljodirektoratet.nonih.gov Research has shown that migration levels increase with both the duration of contact and the temperature of exposure. nih.gov The highest levels of migration are typically observed when there is direct contact between the plastic and a substance with a high-fat content on its surface. nih.gov

Studies on the migration of adipate plasticizers from PVC films into various foods have demonstrated that the highest levels of migration occur in fatty foods like cheese, cooked meats, and cakes. nih.gov

In the context of human exposure, the metabolism of DINA has been investigated. After oral administration, DINA is metabolized into specific monoester metabolites, including mono-(hydroxyisononyl) adipate (OH-MINA), mono-(oxoisononyl) adipate (oxo-MINA), and mono-(carboxyisooctyl) adipate (cx-MIOA). nih.govresearchgate.net These metabolites are excreted in urine, with peak concentrations appearing approximately two hours after ingestion. nih.gov

Analytical Methodologies for Migration Quantification

Accurate quantification of plasticizer migration is essential for assessing consumer exposure and ensuring regulatory compliance. Various analytical techniques are employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful technique for the determination of plasticizer migration. nih.gov It offers high sensitivity and selectivity, allowing for the identification and quantification of specific migrants even at low concentrations. ifremer.fr

In the analysis of DINA and other phthalates, GC-MS methods have been developed to determine their total content in plastic products as well as the amount that migrates into food simulants or artificial saliva. nih.gov The use of Selected Ion Monitoring (SIM) mode in GC-MS can enhance the specificity of the analysis, which is particularly useful for complex mixtures like DINA that consist of multiple isomers. gcms.cz Pyrolysis-GC/MS is another advanced technique that allows for the analysis of additives directly from the polymer matrix with minimal sample preparation. ifremer.fr

A study comparing GC/MS and GC/ECD (Electron Capture Detector) methods for phthalate (B1215562) determination found that while GC/ECD offered lower limits of detection for some compounds, GC/MS provided more definitive identification through mass spectral data. scielo.brredalyc.org For DINA, the limit of detection (LOD) using GC/MS was reported to be 3.46 µg/mL. scielo.brredalyc.org

Table 1: GC-MS Method Parameters for Phthalate Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another highly sensitive and specific technique used for analyzing plasticizer metabolites in biological samples. nih.govnih.gov It is particularly well-suited for the analysis of non-volatile and thermally labile compounds that are not easily analyzed by GC-MS.

A specific online-SPE-LC-MS/MS method has been developed for the determination of DINA metabolites (OH-MINA, oxo-MINA, and cx-MIOA) in human urine. nih.govresearchgate.net This method involves online Solid Phase Extraction (SPE) to concentrate the analytes and remove matrix interferences, followed by separation using liquid chromatography and detection by tandem mass spectrometry. The use of isotope-labeled internal standards ensures high accuracy and precision. nih.gov

The limits of quantification (LOQs) for the DINA metabolites using this LC-MS/MS method were reported to be 0.3 µg/L for OH-MINA and oxo-MINA, and 0.6 µg/L for cx-MIOA. nih.gov

Table 2: LC-MS/MS Method Parameters for DINA Metabolite Analysis

Method Validation and Standardization in Migration Studies

The development of robust analytical methods is an ongoing area of research. europa.eu Gas chromatography (GC) and mass spectrometry (GC-MS) are primary techniques for determining the presence of migrants in plastic materials and food simulants. nih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) is also a key tool for analyzing food-packaging contaminants. nih.gov A common procedure for sample preparation involves extracting the plasticizer from the polymer using a solvent like n-hexane, followed by concentration and analysis via GC-MS. nih.gov

Standardization efforts involve inter-laboratory comparisons (ILCs) to ensure consistency and reliability across different testing facilities. researchgate.net One such study focused on validating a method for quantifying migrants, including adipates, from plastics into a dry food simulant (poly(2,6-diphenyl phenylene oxide)). researchgate.net The validation demonstrated reproducibility for migration experiments in the range of 15-40%. researchgate.net These studies help establish "generally recognised diffusion models" that are accepted for demonstrating compliance, sometimes in place of experimental testing. wur.nl

The choice of food simulant is crucial and is dictated by the type of food the material will contact. wur.nl Standardized simulants include aqueous solutions like acetic acid for acidic foods, ethanol (B145695) for alcoholic foods, and olive oil or iso-octane for fatty foods. eurofins.comital.sp.gov.br Testing conditions such as time and temperature are selected to represent the intended use of the food contact material, with worst-case scenarios often applied for screening purposes. eupia.org

| Validation | Inter-laboratory comparisons (ILCs) to establish repeatability and reproducibility of methods. | researchgate.net |

Strategies for Migration Reduction and Prevention

The migration of plasticizers like DINA occurs in stages: diffusion from the polymer's interior to its surface, movement through the surface, and transfer into the external medium. Therefore, strategies to inhibit this process focus on using higher molecular weight plasticizers, increasing the interaction between the plasticizer and the polymer matrix, or modifying the material's surface.

Surface Modification Techniques (e.g., Crosslinking, Plasma Treatments)

Surface modification techniques aim to create a barrier on the polymer surface to hinder plasticizer migration. These methods can significantly reduce the amount of plasticizer that leaches from the material. uss.clmdpi.com

Crosslinking: This process involves creating chemical bonds between polymer chains at the surface, which reduces the gaps between segments and thereby inhibits the movement and diffusion of plasticizers. jiaaoplasticizers.com Crosslinking can be induced by treating Poly(vinyl chloride) (PVC) with chemicals like azides followed by UV irradiation or by plasma treatment. uss.cljiaaoplasticizers.com In one study, surface crosslinking of flexible PVC films using an argon plasma treatment was investigated to limit migration into fatty food simulants. researchgate.net The migration ratio of plasticizers can be reduced by approximately 30% when the material has a high gel content, indicating effective crosslinking. researchgate.net

Plasma Treatments: Plasma, a partially ionized gas containing free electrons, ions, and radicals, is a versatile tool for surface modification. mdpi.com Treating a PVC surface with plasma can induce crosslinking in the surface layer, which hinders plasticizer migration. mdpi.com Dielectric-barrier discharges (DBD) at atmospheric pressure are a cost-effective method for this purpose. fraunhofer.de By using a process gas like pure argon, the plasma generates short-wave UV radiation that breaks chemical bonds and promotes crosslinking. fraunhofer.de Research has shown that treatment in a pure argon plasma can reduce plasticizer migration from plasticized PVC by as much as 95%. fraunhofer.de Another approach involves a three-step process of low-pressure argon cold plasma pretreatment, followed by a polydopamine coating, and then a final thermal treatment, which has been shown to decrease the migration of certain plasticizers significantly. nih.gov

Table 2: Effectiveness of Surface Modification Techniques on Plasticizer Migration Reduction

| Technique | Mechanism | Reported Reduction | Source |

|---|---|---|---|

| UV-induced Crosslinking | Surface modification with poly(azido acrylate)s followed by UV irradiation creates a barrier. | Prevents migration to a large extent compared to unmodified PVC. | uss.cl |

| Plasma Treatment (Argon) | Induces surface crosslinking, reducing gaps for plasticizer movement. | Can reduce migration by up to 95%. | fraunhofer.de |

| Plasma & Polydopamine Coating | A multi-step process involving plasma, a coating, and thermal post-treatment. | Mean decrease in migration of 38.3% for DINCH and 61.5% for TOTM. | nih.gov |

Material Design Innovations

Innovations in the fundamental design of polymer materials offer an alternative to surface treatments for preventing plasticizer migration. These strategies focus on altering the plasticizer itself or the polymer matrix to create a more stable system.

One key strategy is to increase the molecular weight of the plasticizer. mdpi.comnih.gov Larger molecules have lower mobility within the polymer matrix, which significantly reduces their tendency to migrate. mdpi.com Hyperbranched polymeric plasticizers, for example, show excellent migration resistance due to the entanglement of the polyester (B1180765) with PVC chains, making them harder to move. mdpi.com Similarly, furan (B31954) dicarboxylate-based plasticizers synthesized from bio-alcohols exhibit stronger interactions with PVC compared to conventional phthalates, resulting in lower migration. mdpi.com

Internal plasticization is another effective approach. This involves chemically bonding the plasticizing molecule to the PVC polymer chain through copolymerization or grafting. researchgate.net This creates a permanently flexible material from which the plasticizer cannot migrate.

Blending PVC with other polymers or additives can also inhibit plasticizer migration. Adding nanoparticles or clays (B1170129) like montmorillonite (B579905) to the PVC matrix can create a tortuous path that hinders the movement of plasticizer molecules. jiaaoplasticizers.com However, this method may impact other material properties like water resistance and transparency. jiaaoplasticizers.com The development of data-driven molecular simulation strategies, using machine learning, is accelerating the design of new polymers with desired properties, including low plasticizer migration, by establishing clear chemistry-property relationships. plasticsengineering.org

This compound in Specialized Polymer Formulations

Food Contact Materials Research

This compound is permitted for use in food contact materials due to properties like its excellent low-temperature resistance. nih.govperflavory.com However, its potential to migrate from packaging into food is a subject of extensive research. researchgate.netnih.gov The migration process is influenced by several factors, including the fat content of the food, storage time and temperature, and the contact area between the food and the packaging material. ital.sp.gov.brnih.gov

Migration is particularly significant into foods with high-fat content because of the lipophilic nature of adipate plasticizers. ital.sp.gov.br Studies have shown high levels of DINA contamination in fatty foods like fish paste products and croquettes, which is presumed to be from the plasticized wrapping film. researchgate.netnih.gov One study investigated the migration of DINA from a wrapped PVC film into a fried croquette and found that the migration level was highest when the hot croquette was wrapped immediately after frying (36,400 ng/g). researchgate.netnih.gov Delaying the wrapping by even a few minutes significantly reduced the migration level. researchgate.netnih.gov

Research also examines migration into food simulants to model behavior with actual foodstuffs. ital.sp.gov.br For aqueous and acidic foods, migration is generally low. ital.sp.gov.brcore.ac.uk In contrast, migration into fatty food simulants can be very high, with some studies reporting a loss of 75-90% of the plasticizer from the film. ital.sp.gov.br This highlights the importance of selecting appropriate packaging materials based on the type of food being packaged.

Table 3: Migration of Adipate Plasticizers into Foods and Simulants

| Plasticizer | Food/Simulant | Conditions | Migration Level | Source |

|---|---|---|---|---|

| This compound (DINA) | Fried Croquette | Wrapped immediately after frying | 36,400 ng/g | researchgate.netnih.gov |

| This compound (DINA) | Fried Croquette | Wrapped 5 mins after frying | Reduced to ~1/3.5 of the highest level | researchgate.netnih.gov |

| This compound (DINA) | Fried Croquette | Wrapped 30 mins after frying | Reduced to ~1/14 of the highest level | researchgate.netnih.gov |

| Di-(2-ethylhexyl) adipate (DEHA) | Cheese | Domestic use | High levels observed | nih.gov |

| Di-(2-ethylhexyl) adipate (DEHA) | Cooked Meats | Domestic use | High levels observed | nih.gov |

| Di-(2-ethylhexyl) adipate (DEHA) | Fatty Food Simulants | Prolonged contact, 40°C | High migration (75%-90% loss from film) | ital.sp.gov.br |

Wire and Cable Jacketing Applications

This compound is utilized in specialized polymer formulations for wire and cable jacketing, primarily in PVC compounds. flexvinylalliance.com Its main function is as a plasticizer to impart flexibility, particularly at low temperatures, which is a critical performance characteristic for electrical cables that may be installed or used in cold environments. perflavory.com

In these applications, DINA is often used in blends with general-purpose phthalate plasticizers to enhance low-temperature properties. perflavory.com The choice of plasticizer is critical for meeting various performance and regulatory standards, such as those set by Underwriters Laboratories (UL). flexvinylalliance.com While other plasticizers like trimellitates are chosen for very high-temperature applications (e.g., automotive engine wiring), and phosphate (B84403) esters are used for enhanced flame retardancy, adipates like DINA are effective for applications requiring excellent low-temperature flexibility and resistance to UV light. perflavory.comflexvinylalliance.com

The formulation of PVC for wire and cable involves a combination of PVC resin, plasticizers, fillers (like calcium carbonate), stabilizers, and pigments. slideshare.net The plasticizer's role is to ensure the cable's flexibility is maintained throughout its service life. kanademy.com The permanence of the plasticizer, meaning its ability to remain within the PVC matrix without migrating or volatilizing, is crucial for the long-term durability and performance of the cable's insulation and jacketing. flexvinylalliance.comkanademy.com PVC plasticized with DINA exhibits lower volatility compared to PVC plasticized with di-2-ethylhexyl adipate (DOA), contributing to better permanence. perflavory.com

Solid Propellant Formulations

This compound (DINA) is a plasticizer that can be incorporated into solid propellant formulations to enhance their processing characteristics and modify the mechanical properties of the cured propellant grain. Plasticizers are essential additives in composite solid propellants, particularly those using hydroxyl-terminated polybutadiene (B167195) (HTPB) as a binder. They function by reducing the viscosity of the uncured propellant slurry, which facilitates easier mixing and casting, and allows for a higher solids loading (i.e., a greater proportion of oxidizer and fuel particles). nasa.gov

Research into the effects of adipate plasticizers, such as the closely related dioctyl adipate (DOA), on propellant properties has provided insights that are likely analogous to the effects of DINA. Studies on HTPB-based propellants have shown that the addition of a plasticizer like DOA decreases the viscosity of the propellant slurry and can reduce the hardness of the cured propellant. aip.org This improvement in processability is a critical factor in the manufacturing of reliable and reproducible rocket motors.

The mechanical properties of the propellant are also significantly influenced by the type and concentration of the plasticizer. The inclusion of adipate plasticizers generally leads to a decrease in the modulus and tensile strength of the propellant, while increasing its elongation or strain capacity. aip.org This trade-off is a key consideration in propellant formulation, as a certain level of flexibility is required to prevent cracking of the propellant grain due to thermal stresses or ignition pressurization, while sufficient mechanical strength is needed to maintain structural integrity.

One study investigating various plasticizers in a glycidyl (B131873) azide (B81097) polymer (GAP)-based solid propellant formulation found that dioctyl adipate (DOA) was the most suitable among those tested. Propellants plasticized with DOA exhibited low viscosity and high tensile strength, indicating a good balance of properties for that particular binder system. aip.org Another study focused on AP/HTPB composite propellants found that an optimum concentration of DOA exists to maximize the desirable mechanical properties. aip.org

The table below summarizes the general effects of adipate plasticizers on the properties of solid propellants, based on research conducted on analogous compounds like DOA.

| Property | Effect of Adipate Plasticizer Addition | Reference |

| Processing Properties | ||

| Viscosity of Slurry | Decreases | aip.org |

| Hardness of Cured Propellant | Decreases | aip.org |

| Mechanical Properties | ||

| Modulus | Decreases | aip.org |

| Tensile Strength | Generally Decreases | aip.org |

| Elongation/Strain | Generally Increases | aip.org |

Note: This data is based on studies of dioctyl adipate (DOA), a compound chemically similar to this compound (DINA).

Polymer Inclusion Membranes (PIMs) Research

In the field of separation science, this compound is explored for its potential use as a plasticizer in the fabrication of Polymer Inclusion Membranes (PIMs). PIMs are a type of liquid membrane where a carrier molecule, responsible for the selective transport of a target species, is immobilized within a polymer matrix. A plasticizer is a crucial component in PIMs, as it imparts flexibility to the polymer, typically polyvinyl chloride (PVC) or cellulose (B213188) triacetate (CTA), and facilitates the mobility of the carrier and the target species within the membrane. mdpi.com

The choice of plasticizer and its concentration can have a significant impact on the transport efficiency and stability of the PIM. Research on adipate plasticizers, such as bis(2-ethylhexyl)adipate (DEHA), has shown that they can be effectively used in PVC-based PIMs for the recovery of metal ions. mdpi.com These plasticizers ensure adequate plasticity and stability of the membranes. mdpi.com

The concentration of the plasticizer is a critical parameter that needs to be optimized. Studies have shown that increasing the plasticizer concentration can lead to an increase in the permeability of the target metal ion. nih.gov However, beyond an optimal concentration, the flux may decrease. nih.gov This phenomenon is attributed to an increase in the viscosity of the membrane phase, which can hinder the diffusion of the carrier-solute complex. nih.gov

The effectiveness of a PIM is often evaluated by its ability to transport a specific solute from a source phase to a receiving phase. The performance of adipate-containing PIMs has been demonstrated in various studies. For instance, PIMs with DEHA have been successfully used for the recovery of noble metal ions. mdpi.com

The following table presents a summary of research findings on the role of adipate plasticizers in PIMs, which can be considered indicative of the expected performance of this compound.

| PIM Component | Research Finding | Reference |

| Base Polymer | PVC and CTA are commonly used. | mdpi.com |

| Plasticizer | Adipate esters like DEHA improve membrane flexibility and stability. | mdpi.com |

| Carrier | Various carriers can be used depending on the target solute. | mdpi.com |

| Plasticizer Concentration | Affects the permeability of the target species, with an optimal concentration for maximum flux. | nih.gov |

| Application | Recovery of metal ions from aqueous solutions. | mdpi.com |

Note: The research cited primarily involves adipate esters like bis(2-ethylhexyl)adipate (DEHA), which are structurally similar to this compound (DINA).

This compound (DINA) is a branched-chain diester of adipic acid and isononyl alcohol, widely utilized as a plasticizer, particularly in polyvinyl chloride (PVC) products, to enhance flexibility and low-temperature performance. penpet.comcpsc.gov It is also found in lubricants and cosmetic products. penpet.comcpsc.gov Understanding its environmental transport, fate, and degradation pathways is crucial for assessing its potential environmental impact.

Environmental Transport, Fate, and Degradation Pathways

Abiotic Degradation Processes

In addition to biodegradation, diisononyl adipate (B1204190) can also undergo abiotic degradation in the environment through processes such as hydrolysis and photolysis. nih.govregulations.govregulations.govepa.gov

Hydrolysis involves the reaction of DINA with water, leading to the cleavage of the ester bonds. This process can be catalyzed by acids or bases. europa.eu However, abiotic hydrolysis is generally not considered a major degradation mechanism for phthalate (B1215562) esters under typical environmental conditions, and similar behavior might be expected for adipate esters with long alkyl chains. regulations.govregulations.gov The rate of hydrolysis can be influenced by factors such as pH and temperature. For diisooctyl adipate, an estimated base-catalyzed second-order hydrolysis rate constant suggests half-lives of 75 days at pH 7 and 2 years at pH 8, based on a structure estimation method. nih.gov The expected products of hydrolysis are isononyl alcohol and adipic acid. nih.gov

In the atmosphere, vapor-phase diisononyl adipate is expected to react with photochemically produced hydroxyl radicals. nih.gov The estimated half-life for this reaction in air for diisooctyl adipate is approximately 16 hours, calculated using a structure estimation method. nih.gov Particulate-phase adipates can be removed from the atmosphere through wet and dry deposition. nih.gov

Photo-oxidation in Atmospheric Environments

Information specifically detailing the photo-oxidation of this compound in atmospheric environments is limited in the provided sources. However, for structurally similar compounds like diisooctyl adipate, the vapor-phase reaction with photochemically-produced hydroxyl radicals is estimated to have an atmospheric half-life of about 16 hours. nih.gov Di(2-ethylhexyl) adipate (DEHA), another similar adipate, also degrades relatively rapidly in the vapor phase by reaction with photochemically produced hydroxyl radicals, with estimated half-lives ranging from 2.6 to 26 hours. epa.govoecd.org While these findings provide insight into the potential atmospheric behavior of adipates, specific data for DINA's photo-oxidation rate are not explicitly available in the search results.

Hydrolysis in Aquatic Matrices

Hydrolysis is a significant degradation pathway for esters like this compound in aquatic environments. Hydrolysis of DINA can occur under acidic or alkaline conditions, leading to the cleavage of the ester bonds and yielding adipic acid and isononyl alcohol. benchchem.comsmolecule.com At neutral pH (pH 7), DINA hydrolyzes slowly, with a reported half-life greater than 1 year. benchchem.com However, under strong acidic conditions, such as those found in the stomach, hydrolysis is significantly accelerated. benchchem.com

Reaction with Environmental Radicals (e.g., Hydroxy Radicals)

The reaction with environmental radicals, such as hydroxyl radicals (HO•), is a key degradation process for many organic compounds in the atmosphere and to some extent in water. While direct experimental data for the reaction rate of this compound with hydroxyl radicals are not explicitly provided, estimations for similar adipates are available. The rate constant for the vapor-phase reaction of diisooctyl adipate with photochemically-produced hydroxyl radicals has been estimated, corresponding to an atmospheric half-life of approximately 16 hours. nih.gov DEHA also reacts rapidly with hydroxyl radicals. epa.govoecd.org These estimations suggest that reactions with environmental radicals likely contribute to the degradation of DINA in the atmosphere.

Bioaccumulation Potential Research

The bioaccumulation potential of a substance refers to its tendency to accumulate in the tissues of organisms over time. This is influenced by factors such as uptake rate, metabolism, and excretion rate.

Bioconcentration Studies in Aquatic Organisms

Research on the bioconcentration potential of this compound in aquatic organisms suggests a low potential. parchem.com Although specific bioconcentration factor (BCF) data for DINA is not widely available in the provided results chemos.de, read-across from structurally similar adipates is often used for assessment. For example, a bioconcentration study with bluegill fish showed a mean 28-day BCF of 27 for dioctyl adipate (DOA), indicating that DOA is not an accumulative or persistent chemical in this species. epa.govoup.com An estimated BCF of 60 for diisooctyl adipate also suggests a moderate potential for bioconcentration in aquatic organisms. nih.gov Based on rapid environmental biodegradation and metabolization via enzymatic hydrolysis, significant uptake and bioaccumulation of DINA in aquatic organisms are not expected. europa.eu Enzymatic breakdown can lead to the formation of free dicarboxylic acid and free alcohol, which are subsequently metabolized and excreted in fish. europa.eu

Log Kow and Sediment Adsorption Coefficient Analysis

The n-octanol/water partition coefficient (Log Kow) is an indicator of a substance's lipophilicity and its potential to partition between an organic phase (like fatty tissues) and water. This compound has a high Log Kow, reported to be in the range of ≥9.56 to ≤10.4 at 25 °C according to ECHA data. chemos.de Other sources predict a Log Kow of approximately 8.3 benchchem.com or 7.9 (predicted XlogP) uni.lu. A high Log Kow generally suggests a potential for bioaccumulation and partitioning to organic matter in the environment, such as sediment and soil.

The soil organic carbon/water partition coefficient (Log Koc) and sediment adsorption coefficient are indicators of a substance's tendency to adsorb to soil and sediment particles. The Log Koc for this compound is reported as 5.15 based on ECHA data. chemos.de Another estimated Log Koc value is 5.905. thegoodscentscompany.com Estimated Koc values for similar adipates like DEHA (5004-48,600) suggest they will be relatively immobile in soil and should partition from the water column to sediment. epa.gov This high affinity for organic carbon suggests that DINA is likely to partition significantly from the water column to sediment and soil in aquatic and terrestrial environments. nih.govepa.govchemos.deeuropa.eu

Environmental Partitioning Properties of this compound

| Property | Value | Temperature (°C) | Source |

| Log Kow | ≥9.56 – ≤10.4 | 25 | chemos.de |

| Log Kow (predicted) | ~8.3 | Not specified | benchchem.com |

| XlogP (predicted) | 7.9 | Not specified | uni.lu |

| Log Koc | 5.15 | Not specified | chemos.de |

| Log Koc (estimated) | 5.905 | Not specified | thegoodscentscompany.com |

| Bioconcentration Factor (BCF) | 27 (for DEHA) | 28 days | epa.govoup.com |

| Bioconcentration Potential | Low / Moderate | Not specified | parchem.comnih.goveuropa.eu |

Despite the high Log Kow and Koc values which suggest a potential for partitioning to organic phases and sediment, the reported ready biodegradability of DINA parchem.comchemos.de and the observed metabolism of similar adipates in aquatic organisms europa.eu indicate that its bioaccumulation potential may be limited due to metabolic transformation and elimination.

Analytical Chemistry Methodologies

Chromatographic Techniques for Compound Detection

Chromatography plays a crucial role in separating DINA and its metabolites from complex sample matrices before detection and quantification. The choice of chromatographic technique often depends on the volatility and polarity of the target analytes.

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of diisononyl adipate (B1204190), particularly in polymer matrices and certain environmental samples mpg.deuni.lunih.goviarc.fr. GC is suitable for separating relatively volatile and thermally stable compounds like DINA. The separated components are then introduced into a mass spectrometer, which provides structural information based on their fragmentation patterns, allowing for identification and quantification. GC-MS can be operated in scanning mode for full spectrum acquisition or in selected ion monitoring (SIM) mode for increased sensitivity and selectivity towards target ions uni.lunih.gov. For plasticizers like DINA, which can be a mixture of isomers, GC separation may result in multiple peaks, and quantification is often performed by summing the areas of these peaks uni.lu. GC-MS methods have been established for the determination of adipate plasticizers in various food samples and consumer products uni.lunih.goviarc.fr.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of less volatile or more polar compounds, including metabolites of DINA thegoodscentscompany.comthegoodscentscompany.comnih.gov. LC separates analytes based on their interactions with a stationary phase and a mobile phase. The eluent is then introduced into a tandem mass spectrometer (MS/MS), which provides enhanced selectivity and sensitivity through multiple stages of mass analysis. This is particularly valuable for complex biological matrices like urine, where metabolites are present alongside numerous endogenous compounds thegoodscentscompany.comthegoodscentscompany.comnih.gov. LC-MS/MS methods have been developed for the quantitative investigation of specific DINA metabolites in human urine, such as mono-(hydroxyisononyl) adipate (OH-MINA), mono-(oxoisononyl) adipate (oxo-MINA), and mono-(carboxyisooctyl) adipate (cx-MIOA) thegoodscentscompany.comthegoodscentscompany.comnih.gov. Online solid-phase extraction (SPE) coupled with LC-MS/MS has been employed to minimize sample preparation steps and enhance sensitivity for these metabolites thegoodscentscompany.comthegoodscentscompany.comnih.gov. LC-MS/MS has also been applied to the analysis of plasticizers, including diisononyl phthalate (B1215562) (DiNP), in matrices like beverages and milk, often utilizing automated online sample preparation techniques massbank.eunih.gov.

Sample Preparation and Extraction Protocols for Complex Matrices

Effective sample preparation and extraction are critical steps to isolate DINA and its metabolites from diverse and often complex matrices, such as polymers, food, water, and biological fluids, while removing interfering substances. Various protocols have been developed depending on the matrix and the target analytes.

For polymer matrices like PVC, solvent extraction with polymer dissolution is a common approach to extract plasticizers like DINA nih.govnih.gov. This involves dissolving the polymer in a suitable solvent, followed by precipitation of the polymer while leaving the analytes in solution nih.gov. Liquid-liquid extraction (LLE) is a traditional method used for extracting analytes from liquid samples by partitioning them between two immiscible solvents thegoodscentscompany.comnih.gov. Solid-phase extraction (SPE) is another widely used technique that employs a solid sorbent material to selectively retain target analytes while the matrix passes through iarc.frnih.govservice.gov.uknih.gov. SPE can be performed offline or online, coupled directly to the chromatographic system thegoodscentscompany.comthegoodscentscompany.comnih.gov. Automated extraction methods have also been developed to improve efficiency and reduce potential contamination during sample preparation nih.govnih.gov. For the analysis of DINA metabolites in urine, online SPE-LC-MS/MS methods have been developed, which integrate enzymatic deconjugation, matrix depletion, analyte enrichment, and chromatographic separation in a single automated workflow thegoodscentscompany.comthegoodscentscompany.comnih.gov.

Quantitative Analysis and Calibration Strategies

Accurate quantification of DINA and its metabolites requires careful calibration and validation of analytical methods.

The use of certified reference standards is essential for accurate quantitative analysis. These standards are well-characterized materials with certified values for the concentration or purity of the analyte. They are used to prepare calibration curves, ensuring the reliability of the analytical measurements nih.gov. Certified reference materials containing plasticizers like diisononyl phthalate (DiNP) in polymer matrices are commercially available and used for method validation nih.gov. For DINA metabolites, analytical standards of specific isomers or mixtures of isomers are required for accurate quantification thegoodscentscompany.comthegoodscentscompany.comnih.gov.

Recovery studies are performed to assess the efficiency of the sample preparation and extraction protocols. This involves spiking a known amount of the target analyte into a blank matrix and measuring the percentage recovered after the entire analytical procedure nih.gov. Acceptable recovery ranges are typically established during method validation.

Internal standard methods are commonly employed to improve the accuracy and precision of quantitative analysis, especially to compensate for variations in sample preparation, injection volume, and detector response. An internal standard is a compound with similar chemical and physical properties to the analyte but not present in the original sample. A known amount of the internal standard is added to all samples, calibration standards, and quality control samples nih.gov. The ratio of the analyte signal to the internal standard signal is used for quantification. For the analysis of DINA metabolites, stable isotope-labeled internal standards (e.g., 13C6-labeled standards) are particularly valuable as they closely mimic the behavior of the unlabeled analytes throughout the analytical process thegoodscentscompany.comthegoodscentscompany.comnih.gov. Benzyl benzoate (B1203000) has also been used as an internal standard for the determination of plasticizers, including adipates, in medical devices nih.gov.

Detailed Research Findings

Research into the analytical methods for DINA metabolites in human urine has shown that online-SPE-LC-MS/MS with isotope dilution is a sensitive and robust approach. Limits of quantification (LOQs) for metabolites like OH-MINA and oxo-MINA were reported as low as 0.3 µg/L, and for cx-MIOA as 0.6 µg/L thegoodscentscompany.comthegoodscentscompany.comnih.gov. Relative recoveries for oxo-MINA ranged from 38-112%, with satisfactory ranges (72-112%) observed after excluding one sample with recovery issues thegoodscentscompany.com. The method precision for all metabolites was satisfactory, with intra- and interday coefficients of variation ≤ 12% (≤ 7.6% excluding oxo-MINA) thegoodscentscompany.com.

Analysis of plasticizers in medical infusion sets using GC-MS/MS with solvent extraction and polymer dissolution reported average recoveries for target analytes, including bis(2-ethylhexyl) adipate (DEHA), typically in the range of 91.8–122% with relative standard deviations of 1.8–17.8% nih.gov. The LOQs for this method were in the range of 54.1 to 76.3 ng/g nih.gov.

Data Tables

While detailed quantitative data for DINA itself across various matrices were not consistently available in a format suitable for comprehensive data tables within the search results, the research findings on metabolite analysis provide specific quantitative parameters.

| Metabolite | Analytical Method | Matrix | LOQ (µg/L) | Recovery Range (%) | Precision (CV%) |

| OH-MINA | online-SPE-LC-MS/MS | Urine | 0.3 | Not explicitly stated for OH-MINA alone | ≤ 12 (≤ 7.6 excluding oxo-MINA) thegoodscentscompany.com |

| oxo-MINA | online-SPE-LC-MS/MS | Urine | 0.3 | 38-112 (72-112 excluding one sample) thegoodscentscompany.com | ≤ 12 (≤ 7.6 excluding oxo-MINA) thegoodscentscompany.com |

| cx-MIOA | online-SPE-LC-MS/MS | Urine | 0.6 | Not explicitly stated for cx-MIOA alone | ≤ 12 (≤ 7.6 excluding oxo-MINA) thegoodscentscompany.com |

| Compound (in Medical Devices) | Analytical Method | Matrix | Recovery Range (%) | Precision (RSD%) | LOQ (ng/g) |

| Bis(2-ethylhexyl) adipate (DEHA) | GC-MS/MS | Medical Infusion Sets | 91.8–122 | 1.8–17.8 | 54.1–76.3 |

Note: Data presented for DEHA as an example of adipate analysis in a relevant matrix. nih.gov

Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative analytical technique that involves adding a known amount of an isotopically enriched analogue of the analyte (a spike) to the sample before analysis. This spike is chemically identical to the analyte but has a different isotopic composition, allowing it to behave identically throughout sample preparation and analysis. By measuring the altered isotopic ratio of the analyte (a mixture of the natural and enriched forms) using mass spectrometry, the original concentration of the analyte in the sample can be precisely determined, compensating for any losses or matrix effects during sample processing.

While direct application of IDMS specifically for the parent compound Diisononyl adipate is not extensively detailed in the provided search results, the technique is highlighted in the analysis of its metabolites and related plasticizers, demonstrating its relevance in the broader context of DINA analysis. For instance, an online solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry (online-SPE-LC-MS/MS) method utilizing isotope dilution was developed and used for the quantitative investigation of specific urinary metabolites of DINA in human volunteers. umweltprobenbank.dewikipedia.orgmassbank.eu This approach allowed for the reliable quantification of metabolites such as mono(hydroxy-isononyl) adipate (OH-MINA), mono(oxo-isononyl) adipate (oxo-MINA), and mono(carboxy-isooctyl) adipate (cx-MIOA). umweltprobenbank.dewikipedia.orgmassbank.eu Similarly, stable isotope dilution was applied for the quantification of metabolites of di(2-ethylhexyl) adipate (DEHA), another adipate plasticizer, using an online-SPE-LC-MS/MS method. The use of isotope dilution in these related analyses underscores its value in providing accurate quantification by mitigating potential errors introduced during sample preparation and chromatographic separation, which is particularly important for complex biological matrices. umweltprobenbank.de

Method Validation and Quality Assurance in Analytical Research

Method validation and quality assurance are critical components of analytical research, ensuring that the results obtained are reliable, accurate, and fit for their intended purpose. For the analysis of compounds like this compound, particularly in complex matrices such as polymers or biological samples, rigorous validation is essential. uni.lu Validation typically involves assessing various performance characteristics of the method, including specificity, sensitivity, accuracy, precision, linearity, and robustness. Adherence to established international standards further contributes to the quality and comparability of analytical data. uni.lu

Specificity and Sensitivity Determinations

Specificity refers to the ability of an analytical method to uniquely identify and quantify the analyte of interest in the presence of other components in the sample matrix. Sensitivity relates to the lowest concentration of the analyte that can be reliably detected and quantified by the method, commonly expressed as the Limit of Detection (LOD) or Limit of Quantification (LOQ). umweltprobenbank.de

For the analysis of plasticizers, including adipates, techniques like Gas Chromatography coupled with Mass Spectrometry (GC-MS) or tandem Mass Spectrometry (GC-MS/MS) are widely used due to their inherent selectivity and sensitivity. uni.lu GC-MS/MS, in particular, offers enhanced sensitivity and selectivity compared to GC-MS, which is beneficial for analyzing plasticizers present at low concentrations or in complex matrices. The use of specific fragmentation patterns in tandem mass spectrometry (MRM mode) allows for the selective detection of target analytes, differentiating them from potential interferences.

Sensitivity is quantified through the determination of LOQs. For example, a GC-MS/MS method for the determination of several plasticizers, including DEHA and DINP, reported LOQs in the range of 54.1 to 76.3 ng/g. In the analysis of DINA metabolites in urine using online-SPE-LC-MS/MS with isotope dilution, LOQs were determined to be between 0.3 and 0.6 µg/L for OH-MINA, oxo-MINA, and cx-MIOA. umweltprobenbank.dewikipedia.orgmassbank.eu These values indicate the capability of the methods to detect and quantify DINA or its metabolites at relevant trace levels in different matrices.

Cross-Validation with Complementary Techniques

Cross-validation with complementary analytical techniques is a valuable approach to confirm the specificity and accuracy of a method, especially when analyzing complex samples. uni.lu By analyzing the same samples using different validated methods based on different principles, researchers can gain higher confidence in their results. For the detection of DINA in polymer matrices using GC-MS, cross-validation with techniques like Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is recommended to confirm the specificity of the findings. uni.lu This is particularly important because DINA is a mixture of isomers, and different chromatographic or detection techniques may offer varying degrees of separation and identification capabilities for these isomers or potential co-eluting substances.

Adherence to International Analytical Standards (e.g., GB/T 24417-2009)

Data Tables

Based on the research findings, the following data on method performance characteristics for the analysis of DINA metabolites and related plasticizers can be presented:

| Analyte(s) | Method | Matrix | LOQ Range | Accuracy (Relative Recovery) | Precision (% RSD) | Source |

| DINA Metabolites (OH-MINA, oxo-MINA, cx-MIOA) | online-SPE-LC-MS/MS (Isotope Dilution) | Urine | 0.3 - 0.6 µg/L | 90-121% (for OH-MINA, cx-MIOA), 38-112% (oxo-MINA) | ≤ 12% (intra- and interday), ≤ 7.6% (excluding oxo-MINA) | nih.govumweltprobenbank.dewikipedia.orgmassbank.eu |

| Plasticizers (including DEHA, DINP) | GC-MS/MS | Medical Infusion Sets | 54.1 - 76.3 ng/g | 91.8–122% | 1.8–17.8% | |

| DEHA Metabolites (5OH-MEHA, 5oxo-MEHA, 5cx-MEPA) | online-SPE-LC-MS/MS (Stable Isotope Dilution) | Urine | 0.05 - 0.1 µg/L | 92-109% | < 5% | |

| DEHA | GC-FID (Migration Method) | Food Simulant (isooctane) | 5–25 mg kg−1 (Working Range) | Not explicitly stated as recovery, linearity confirmed | Adequate repeatability and intermediate precision (RSDs not explicitly given for this method) |

Note: The interactive nature of the table is simulated here. In a live environment, this table could allow for sorting and filtering.

Detailed Research Findings

Research findings highlight the successful application of advanced analytical techniques for the determination of DINA and its metabolites. The development of online-SPE-LC-MS/MS methods with isotope dilution has enabled sensitive and quantitative analysis of DINA metabolites in human urine, providing valuable data for human biomonitoring studies. umweltprobenbank.dewikipedia.orgmassbank.eu Method validation studies for plasticizer analysis, including those relevant to adipates, demonstrate that these methods meet acceptable criteria for accuracy, precision, specificity, and sensitivity. The adherence to standards like GB/T 24417-2009 for specific applications such as the analysis of DINA in PVC films ensures consistency and reliability in regulatory and research contexts. uni.lu Cross-validation using complementary techniques further strengthens the confidence in the analytical results obtained for DINA in complex matrices. uni.lu

Mechanistic Biological Studies

Biotransformation Pathways of Diisononyl Adipate (B1204190)

Research into the biotransformation of diisononyl adipate in humans has identified specific metabolites and indicated the likely role of non-specific breakdown products. nih.govbenchchem.comresearchgate.net

Identification of Specific Monoester Metabolites (e.g., OH-MINA, oxo-MINA, cx-MIOA)

Following oral exposure, DINA undergoes metabolism, leading to the formation of specific oxidized monoester metabolites. nih.govresearchgate.net Key among these are mono(hydroxy-isononyl) adipate (OH-MINA), mono(oxo-isononyl) adipate (oxo-MINA), and mono(carboxy-isooctyl) adipate (cx-MIOA). nih.govresearchgate.net These metabolites have been quantitatively investigated in human urine using sensitive analytical methods like online-SPE-LC-MS/MS. nih.govresearchgate.net

Studies have shown that OH-MINA is typically the major specific metabolite excreted in urine. nih.govresearchgate.net For instance, in a study involving healthy volunteers administered a single oral dose of DINA, OH-MINA showed consistent urinary excretion fractions (FUEs) ranging from 0.020% to 0.023%. nih.govresearchgate.net Oxo-MINA and cx-MIOA were excreted in lower amounts, with mean FUEs of 0.003% and 0.009%, respectively. nih.govresearchgate.net Urinary concentrations of these metabolites peaked relatively quickly post-dose. nih.govresearchgate.net

The identification of these specific metabolites is based on the presumed metabolic pathways involving oxidation of the isononyl side chain. nih.govresearchgate.net

Role of Non-Specific Metabolites (e.g., Adipic Acid)

While specific oxidized monoester metabolites are detectable, their relatively low urinary excretion fractions suggest that a major share of the DINA dose is likely excreted as non-specific metabolites, such as adipic acid. nih.govresearchgate.net Adipic acid is assumed to be the ultimate breakdown product following full hydrolysis of DINA. nih.govresearchgate.netuni-wuppertal.de This is analogous to the metabolism observed for other adipate plasticizers. nih.govresearchgate.netuni-wuppertal.de